molecular formula C25H18ClN3O2S B15000150 3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

Cat. No.: B15000150
M. Wt: 459.9 g/mol
InChI Key: OVCIKZWGXPERKC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoxazole ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea or a similar reagent.

    Coupling Reactions: The benzoxazole and thiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

    Final Modifications: The final product may undergo further modifications, such as chlorination or methylation, to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Interfering with cellular signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-5-((3-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
  • 3-(4-chlorophenyl)-5-((4-methoxybenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
  • 3-(4-chlorophenyl)-5-((4-ethoxybenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C25H18ClN3O2S

Molecular Weight

459.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C25H18ClN3O2S/c1-15-2-4-16(5-3-15)12-20-14-27-25(32-20)28-24(30)18-8-11-22-21(13-18)23(31-29-22)17-6-9-19(26)10-7-17/h2-11,13-14H,12H2,1H3,(H,27,28,30)

InChI Key

OVCIKZWGXPERKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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